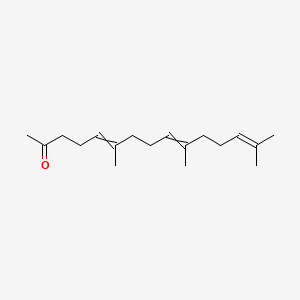

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one

Overview

Description

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, commonly referred to as TMPT, is a naturally occurring compound found in plants and animals. It is a member of the terpenoid family and is found in many essential oils, such as lavender and rosemary. TMPT has been studied for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and anti-tumor effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research.

Scientific Research Applications

Cholinesterase Inhibitory Activity

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, found in the brown alga Sargassum sagamianum, has been identified to exhibit moderate acetylcholinesterase and butyrylcholinesterase inhibitory activities. These properties make it a potential candidate for research in treating diseases like Alzheimer's, where cholinesterase inhibitors are used (Ryu et al., 2003).

Role in Male Orchid Bee Fragrances

This compound is a major component in the tibial fragrances of male orchid bees, Euglossa spp. Its presence and activity in these fragrances indicate a significant role in insect communication and behavior, offering insights into ecological interactions and species-specific communication mechanisms (Eltz et al., 2010).

Metabolism by Marine Bacteria

Marinobacter sp., a bacterium isolated from marine sediments, has been found to efficiently degrade this isoprenoid ketone under both aerobic and denitrifying conditions. This highlights its potential role in marine biogeochemical cycles and the microbial degradation processes in marine environments (Rontani et al., 1997).

Synthesis and Chemical Studies

Various studies have focused on the synthesis and chemical properties of this compound. This includes the exploration of synthetic routes and understanding its chemical behavior, which is crucial for its utilization in pharmaceuticals and organic chemistry (Rane et al., 1993).

Role in Butterfly Pheromone Biosynthesis

The compound is involved in the pheromone biosynthesis in butterflies like Pieris brassicae. Understanding its biosynthetic pathways can provide insights into insect biology and may have applications in ecological studies and pest management (Schulz et al., 2011).

Photodegradation in Marine Environments

This compound is a product of chlorophyll-a photodegradation in seawater. Its stability and presence in marine environments can help understand the photochemical processes and the fate of organic matter in oceans (Rontani et al., 1996).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Farnesylacetone, also known as 6,10,14-Trimethyl-5,9,13-pentadecatrien-2-one or 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, is a terpene ketone . Its mechanism of action involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

Farnesylacetone has been found to exhibit inhibitory activity against cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, thereby terminating nerve impulses.

Biochemical Pathways

Given its inhibitory activity against cholinesterase, it may impact pathways involving acetylcholine metabolism .

Result of Action

Its cholinesterase inhibitory activity suggests that it may affect nerve function by prolonging the action of acetylcholine .

Biochemical Analysis

Biochemical Properties

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their activity and effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the regulation of gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic processes. Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to the inhibition or activation of these enzymes . This interaction can result in changes in the metabolism of other compounds, potentially leading to altered cellular functions. Additionally, this compound may influence gene expression by modulating the activity of transcription factors, thereby affecting the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies suggest that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in metabolism and gene expression . In some cases, high doses of this compound may result in toxic or adverse effects, such as the inhibition of key metabolic enzymes and disruption of cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of lipids and other hydrophobic compounds . This compound interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and breakdown of various substances. The involvement of this compound in these pathways can influence the overall metabolic flux and levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound to various cellular compartments, where it can exert its effects. The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound is often found in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-1,3-butadiene", "2-methyl-1,5-hexadiene", "2-methyl-1,7-octadiene", "2-methyl-1,9-decadiene", "2-methyl-1,11-dodecadiene", "2-methyl-1,13-tetradecadiene", "Acetone", "Sodium ethoxide", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Ethanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1,3-butadiene and 2-methyl-1,5-hexadiene in the presence of sodium ethoxide to form 6-methyl-1,9-decadiene.", "Step 2: Condensation of 6-methyl-1,9-decadiene and 2-methyl-1,7-octadiene in the presence of sodium ethoxide to form 10-methyl-1,13-tetradecadiene.", "Step 3: Condensation of 10-methyl-1,13-tetradecadiene and 2-methyl-1,11-dodecadiene in the presence of sodium ethoxide to form 14-methyl-1,17-octadecadiene.", "Step 4: Reduction of 14-methyl-1,17-octadecadiene with sodium borohydride to form 14-methyl-1,17-octadecene.", "Step 5: Oxidation of 14-methyl-1,17-octadecene with potassium permanganate to form 14-methyl-1,17-octadecanedione.", "Step 6: Condensation of 14-methyl-1,17-octadecanedione with acetone in the presence of sodium hydroxide to form 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one.", "Step 7: Purification of the product by washing with hydrochloric acid, drying with sodium sulfate, and recrystallization from ethanol and diethyl ether or petroleum ether." ] } | |

CAS RN |

762-29-8 |

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |

InChI |

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13+ |

InChI Key |

LTUMRKDLVGQMJU-HSVQFRAPSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C/CCC(=O)C)/C)/C)C |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |

boiling_point |

147.00 to 148.00 °C. @ 0.50 mm Hg |

density |

0.885-0.895 |

Other CAS RN |

762-29-8 |

physical_description |

Colourless or pale straw-coloured oily liquid; intensely sweet, floral odou |

solubility |

soluble in water; soluble in oils Miscible at room temperature (in ethanol) |

synonyms |

farnesylacetone farnesylacetone, (E,E)-isome |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol](/img/structure/B1208967.png)